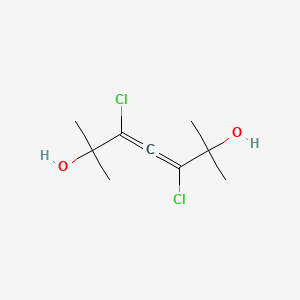
3,5-Dichloro-2,6-dimethylhepta-3,4-diene-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2,6-dimethylhepta-3,4-diene-2,6-diol is an organic compound characterized by its unique structure, which includes two chlorine atoms and two hydroxyl groups attached to a hepta-diene backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,6-dimethylhepta-3,4-diene-2,6-diol typically involves the chlorination of a suitable precursor, followed by the introduction of hydroxyl groups. One common method involves the chlorination of 2,6-dimethylhepta-3,4-diene, followed by hydrolysis to introduce the hydroxyl groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydrolysis step may be carried out using aqueous acid or base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also involve the use of advanced separation techniques to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-2,6-dimethylhepta-3,4-diene-2,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the double bonds to single bonds.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
3,5-Dichloro-2,6-dimethylhepta-3,4-diene-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mecanismo De Acción
The mechanism by which 3,5-Dichloro-2,6-dimethylhepta-3,4-diene-2,6-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of chlorine atoms and hydroxyl groups allows for various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- **2,6-Dichloro-3
3,5-Dichloro-2,6-dimethylheptane-2,6-diol: Similar structure but lacks the diene functionality.
Propiedades
Número CAS |
62827-15-0 |
|---|---|
Fórmula molecular |
C9H14Cl2O2 |
Peso molecular |
225.11 g/mol |
InChI |
InChI=1S/C9H14Cl2O2/c1-8(2,12)6(10)5-7(11)9(3,4)13/h12-13H,1-4H3 |
Clave InChI |
BRTWVYOGIAPVKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=C=C(C(C)(C)O)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


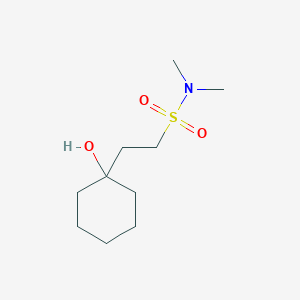
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

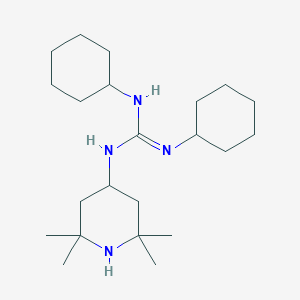
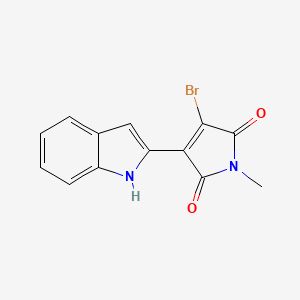
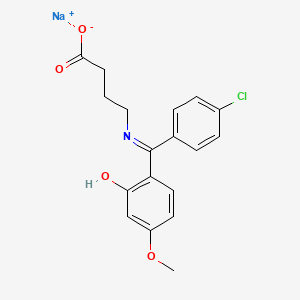
![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)

![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)

![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)
